molecular formula C19H16ClN3O3S B2927133 N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 834888-26-5

N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B2927133
CAS No.: 834888-26-5
M. Wt: 401.87
InChI Key: XTIAMCHSFGLZTI-UHFFFAOYSA-N
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Description

This compound is a synthetic acetamide derivative featuring a benzodioxole moiety (1,3-benzodioxol-5-yl) linked via a sulfanyl bridge to a substituted imidazole ring. The imidazole ring is further functionalized with a 4-chlorophenyl group at position 5 and a methyl group at position 1. Its molecular formula is C₁₉H₁₆ClN₃O₃S, with a molecular weight of 409.87 g/mol.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3S/c1-23-15(12-2-4-13(20)5-3-12)9-21-19(23)27-10-18(24)22-14-6-7-16-17(8-14)26-11-25-16/h2-9H,10-11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIAMCHSFGLZTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of the benzodioxole ring, the chlorophenyl group, and the imidazole ring. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can lead to various substituted products .

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

  • Compound A : 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-substituted acetamides

    • Molecular Formula : C₂₀H₁₈N₄O₂S
    • Key Features : Replaces the benzodioxole and chlorophenyl groups with an indole-substituted oxadiazole ring.
    • Spectral Data : EIMS shows prominent fragments at m/z 378 ([M]+), 233, and 231, indicating stability of the oxadiazole-thioacetamide backbone .
    • Synthesis : Prepared via condensation of hydrazine derivatives with carbon disulfide, followed by alkylation .
  • Compound B : 2-({1-[(Benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-bromophenyl)acetamide

    • Molecular Formula : C₂₁H₂₁BrN₄O₃S
    • Key Features : Substitutes the benzodioxole with a 4-bromophenyl group and introduces a hydroxymethyl group on the imidazole ring.
    • Physicochemical Data : Molecular weight = 489.4 g/mol; lacks reported melting/boiling points .

Substituent Effects on Bioactivity

  • Chlorophenyl vs. Bromophenyl :
    • The target compound’s 4-chlorophenyl group (electron-withdrawing) may enhance metabolic stability compared to bromophenyl analogues (Compound B), which have higher molecular weight but similar lipophilicity .
  • Benzodioxole vs.

Data Table: Comparative Analysis of Key Compounds

Parameter Target Compound Compound A Compound B
Molecular Formula C₁₉H₁₆ClN₃O₃S C₂₀H₁₈N₄O₂S C₂₁H₂₁BrN₄O₃S
Molecular Weight (g/mol) 409.87 378.4 489.4
Aromatic Substituent 4-Chlorophenyl, Benzodioxole Indol-3-ylmethyl, Oxadiazole 4-Bromophenyl, Benzylcarbamoyl
Key Functional Groups Sulfanyl, Acetamide Sulfanyl, Oxadiazole Sulfanyl, Hydroxymethyl
Spectral Data (EIMS) Not reported m/z 378 ([M]+) Not reported

Research Findings and Implications

  • Stability : The target compound’s benzodioxole and chlorophenyl groups may confer greater oxidative stability compared to indole-based analogues (Compound A), which show fragmentation at lower m/z values .
  • Pharmacological Potential: While direct bioactivity data for the target compound are absent, structural parallels to Compounds A and B suggest possible applications in kinase inhibition or antimicrobial activity, common among imidazole-thioacetamide derivatives .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C19H18ClN3O3S
  • IUPAC Name : this compound

The biological activity of the compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Carbonic Anhydrases (CAs) :
    • The compound has been evaluated for its inhibitory effects on carbonic anhydrases, particularly hCA IX and hCA XII, which are associated with tumor growth and metastasis. Studies indicate that some derivatives exhibit selective inhibition against these isoforms, with Ki values ranging from 0.3 to 1.3 μM .
  • Anticancer Activity :
    • In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it showed significant antiproliferative activity against pancreatic (Panc-1), breast (MCF-7), colon (HT-29), and lung (A549) cancer cell lines . The median inhibitory concentration (GI50) values were reported to be as low as 2.3 μM for the most potent derivatives.

Table 1: Inhibitory Activity Against Carbonic Anhydrases

CompoundhCA IX Ki (μM)hCA XII Ki (μM)Selectivity Ratio
Compound A0.33.612
Compound B0.8>100>125
Compound C1.34.53.5

Table 2: Antiproliferative Activity Against Cancer Cell Lines

CompoundPanc-1 GI50 (μM)MCF-7 GI50 (μM)HT-29 GI50 (μM)A549 GI50 (μM)
Compound A2.32.83.03.5
Compound B4.04.55.06.0
Doxorubicin1.11.00.91.2

Case Studies

Recent studies have highlighted the potential of this compound in preclinical settings:

  • Study on Tumor Growth Inhibition : A multicellular spheroid model was employed to assess the efficacy of the compound in inhibiting tumor growth in a three-dimensional environment, which more closely mimics in vivo conditions . Results indicated a significant reduction in spheroid size and viability compared to controls.
  • Mechanistic Studies : Further investigations into the mechanism revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death .

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